(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
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Overview
Description
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ambient-Temperature Synthesis
A study reported the synthesis of novel pyrazolyl derivatives, including compounds structurally related to (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, at ambient temperature. This process involved a condensation reaction, highlighting the compound's utility in creating new molecular structures with potential applications in various fields of chemistry and material science (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
Research into heterocyclic Schiff bases derived from similar pyrazolyl compounds demonstrated potential anticonvulsant activities. These studies contribute to the understanding of how structural modifications in pyrazolyl compounds can lead to significant biological activities, offering insights into designing new therapeutic agents (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activity
Derivatives of pyrazolyl compounds have been synthesized and evaluated for their antimicrobial and antimycobacterial properties. These studies indicate the compound's potential as a scaffold for developing new antimicrobial agents, highlighting its relevance in addressing global health challenges related to infectious diseases (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Anticancer Agents
The synthesis of novel pyrazole derivatives, including structural analogs of this compound, showed potential as anticancer agents. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, indicating their potential utility in cancer research and therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSNNUAODIQHBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.